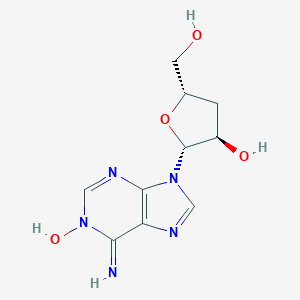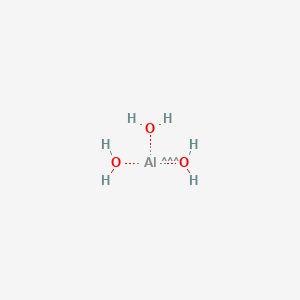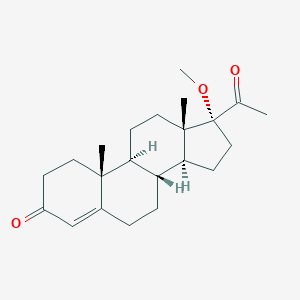
Pregn-4-ene-3,20-dione, 17-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregn-4-ene-3,20-dione, 17-methoxy-, also known as 17α-methoxypregn-4-ene-3,20-dione or 17α-methoxyprogesterone, is a synthetic progestin hormone. It is widely used in scientific research and has various applications in the field of medicine and biology.
Mécanisme D'action
Pregn-4-ene-3,20-dione, 17-methoxy-α-methoxyprogesterone acts as a progestin hormone, binding to progesterone receptors in the body. It has a similar mechanism of action to natural progesterone, including the regulation of the menstrual cycle and the maintenance of pregnancy. It also has anti-inflammatory and immunomodulatory effects.
Effets Biochimiques Et Physiologiques
Pregn-4-ene-3,20-dione, 17-methoxy-α-methoxyprogesterone has various biochemical and physiological effects in the body. It promotes the growth and development of the endometrium, inhibits ovulation, and suppresses the production of gonadotropins. It also has anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of inflammatory and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Pregn-4-ene-3,20-dione, 17-methoxy-α-methoxyprogesterone has several advantages for lab experiments. It is a stable and well-characterized molecule, which makes it easy to handle and store. It is also relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. It has a short half-life in the body, which may limit its effectiveness in some applications. It also has a high affinity for progesterone receptors, which may limit its specificity in some experiments.
Orientations Futures
There are several future directions for the use of Pregn-4-ene-3,20-dione, 17-methoxy-α-methoxyprogesterone in scientific research. One potential application is in the treatment of inflammatory and autoimmune diseases, due to its anti-inflammatory and immunomodulatory effects. Another potential application is in the study of male reproductive physiology, particularly in the regulation of testosterone production. Additionally, the development of new synthetic progestins with improved specificity and efficacy may lead to new applications for these molecules in the future.
Méthodes De Synthèse
Pregn-4-ene-3,20-dione, 17-methoxy-α-methoxyprogesterone is synthesized from progesterone by the addition of a methoxy group at the Pregn-4-ene-3,20-dione, 17-methoxy-α position. The synthesis method involves several steps, including protection of the hydroxyl group at the 3-position, oxidation of the 20-ketone to a 20-hydroxyl group, and methylation of the Pregn-4-ene-3,20-dione, 17-methoxy-α-hydroxyl group. The final product is obtained by deprotection of the 3-position hydroxyl group.
Applications De Recherche Scientifique
Pregn-4-ene-3,20-dione, 17-methoxy-α-methoxyprogesterone is widely used in scientific research, particularly in the field of reproductive biology. It has various applications in the study of female reproductive physiology, including the regulation of the menstrual cycle, pregnancy, and parturition. It is also used in the study of male reproductive physiology, including the regulation of spermatogenesis and testosterone production.
Propriétés
Numéro CAS |
13254-82-5 |
|---|---|
Nom du produit |
Pregn-4-ene-3,20-dione, 17-methoxy- |
Formule moléculaire |
C22H32O3 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-methoxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O3/c1-14(23)22(25-4)12-9-19-17-6-5-15-13-16(24)7-10-20(15,2)18(17)8-11-21(19,22)3/h13,17-19H,5-12H2,1-4H3/t17-,18+,19+,20+,21+,22+/m1/s1 |
Clé InChI |
BYKGBGGTSKSTJK-GUCLMQHLSA-N |
SMILES isomérique |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC |
SMILES canonique |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



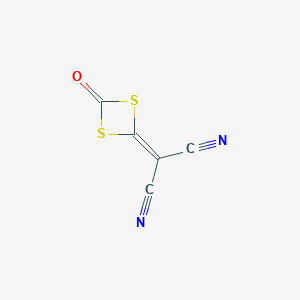
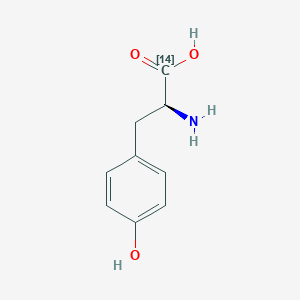
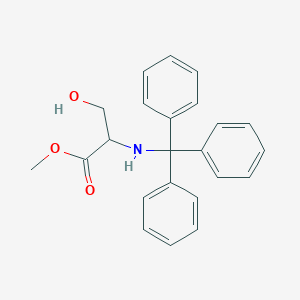
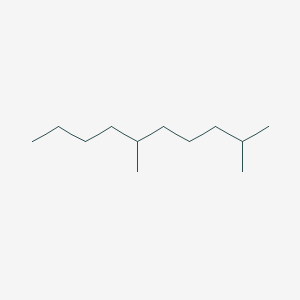
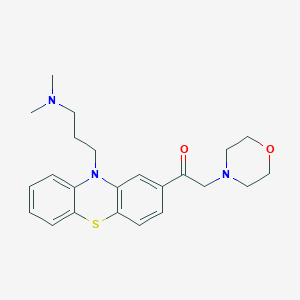
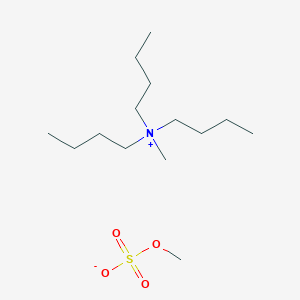
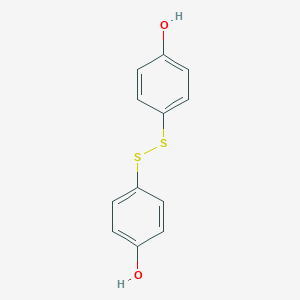
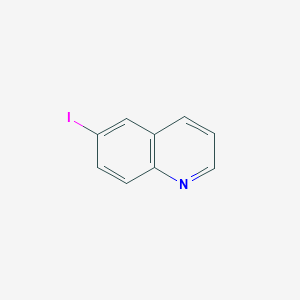
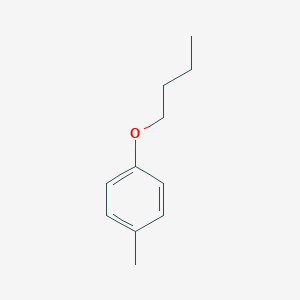
![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)
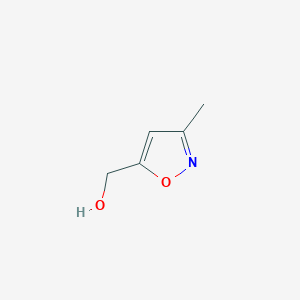
![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)
